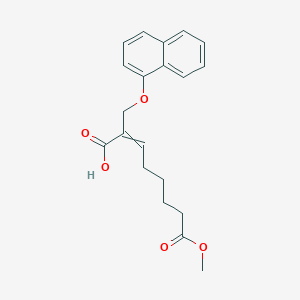
(S)-2-Diphenylphosphino-2'-methyl-1,1'-binaphthyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, featuring a binaphthyl backbone with a diphenylphosphino group, allows it to effectively coordinate with metal centers, facilitating a range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’-methyl-1,1’-binaphthyl.
Phosphination: The key step involves the introduction of the diphenylphosphino group. This is usually achieved through a reaction with chlorodiphenylphosphine in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where the diphenylphosphino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it useful in the study of biological systems and the development of chiral drugs.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where precise control over stereochemistry is crucial.
Mechanism of Action
The mechanism by which (S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl exerts its effects involves coordination with metal centers to form chiral complexes. These complexes can then catalyze various reactions with high enantioselectivity. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
®-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl: The enantiomer of the compound, used in similar applications but with opposite chirality.
2-Diphenylphosphino-1,1’-binaphthyl: Lacks the methyl group, resulting in different steric and electronic properties.
2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl: Contains a methoxy group instead of a methyl group, affecting its reactivity and selectivity.
Uniqueness
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl is unique due to its specific chiral configuration and the presence of the diphenylphosphino group, which provides a balance of steric and electronic effects that enhance its performance as a chiral ligand in asymmetric synthesis.
Properties
Molecular Formula |
C33H25P |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H25P/c1-24-20-21-25-12-8-10-18-29(25)32(24)33-30-19-11-9-13-26(30)22-23-31(33)34(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h2-23H,1H3 |
InChI Key |
ZBIBHTIPNJBQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



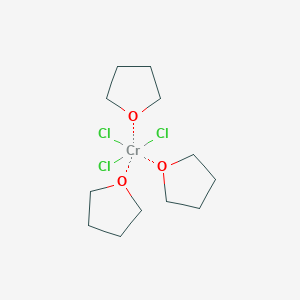
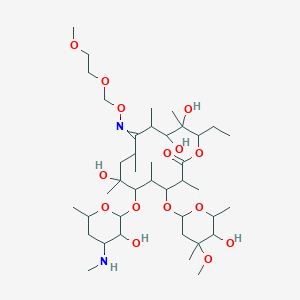
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
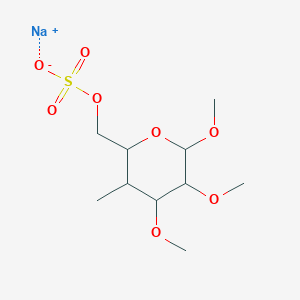
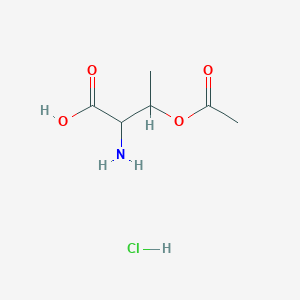

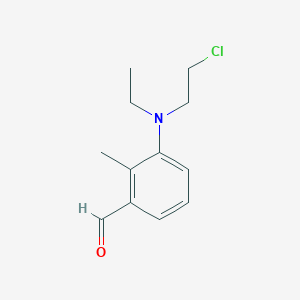
![methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B13391467.png)
